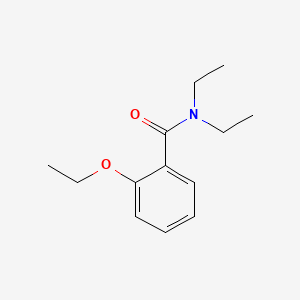

2-Ethoxy-N,N-diethylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3688-82-2 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-ethoxy-N,N-diethylbenzamide |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)11-9-7-8-10-12(11)16-6-3/h7-10H,4-6H2,1-3H3 |

InChI Key |

LEBSHMYVTNMJNP-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC=CC=C1OCC |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1OCC |

Other CAS No. |

3688-82-2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy N,n Diethylbenzamide

Established Synthetic Routes to N,N-Diethylbenzamide Derivatives

The formation of the N,N-diethylbenzamide core can be achieved through several well-established methods, primarily involving the creation of an amide bond between a benzoic acid derivative and diethylamine (B46881).

Acylation Reactions for Benzamide (B126) Moiety Formation

A common and direct method for synthesizing N,N-diethylbenzamides is through the acylation of diethylamine with a suitable benzoic acid derivative. sld.cu One of the most traditional approaches involves the conversion of a substituted benzoic acid into a more reactive acyl chloride. sld.cu For instance, 2-ethoxybenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-ethoxybenzoyl chloride. sld.cugoogle.com This activated intermediate is then treated with diethylamine to yield 2-Ethoxy-N,N-diethylbenzamide. google.com The reaction is typically performed in an inert solvent, and a base is often added to neutralize the hydrochloric acid byproduct. google.com

Another approach to activate the carboxylic acid for amidation is the use of coupling reagents. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid, facilitating its reaction with diethylamine. sld.cu This method offers an alternative to the use of harsh chlorinating agents. sld.cu The Mitsunobu reaction represents a non-classical approach to forming the amide bond, allowing for the direct coupling of a benzoic acid with diethylamine using triphenylphosphine (B44618) and an azodicarboxylate derivative like diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov This method is notable for its application in synthesizing a range of ortho-, meta-, and para-substituted N,N-diethylbenzamides. nih.gov

Directed Metalation Strategies in Substituted Benzamide Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. acs.orgresearchgate.netresearchgate.net In the context of N,N-diethylbenzamides, the N,N-diethylamido group acts as a potent directed metalation group (DMG), guiding the deprotonation of the ortho-position with a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.netresearchgate.net The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide array of substituents. researchgate.net

This strategy has been extensively used for the synthesis of contiguously substituted aromatic compounds. google.ca For example, the ortho-lithiation of N,N-diethylbenzamide followed by reaction with an appropriate electrophile allows for the introduction of substituents at the 2-position. researchgate.net This methodology is highly efficient for creating polysubstituted benzamides, which can be precursors to other complex molecules. researchgate.netcdnsciencepub.com The effectiveness of the N,N-diethylamido group as a DMG often surpasses that of other directing groups like methoxy (B1213986) or chloro substituents. researchgate.net

Novel Approaches in Amide Bond Formation for this compound

Recent advancements in amide bond formation have focused on developing more efficient and environmentally friendly protocols. researchgate.net One such novel method involves the use of copper nanoparticles supported on zeolite Y as a catalyst for the reaction between tertiary amines and acid anhydrides, with tert-butyl hydroperoxide (TBHP) as an oxidant. researchgate.net This system has been successfully applied to the synthesis of various amides. researchgate.net

Another innovative approach utilizes coupling reagents like COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], which is considered a non-hazardous reagent for the one-pot coupling of a carboxylic acid and an amine. researchgate.net These modern coupling reagents often lead to high yields and simplified purification processes due to the water-solubility of the byproducts. researchgate.netluxembourg-bio.comrsc.org The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has also provided new avenues for the synthesis of complex benzamides by forming carbon-carbon bonds prior to or in conjunction with amide formation. mdpi.comresearchgate.netscispace.com

Advanced Functionalization and Derivatization Strategies for the this compound Core

Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can target either the aromatic ring or the ethoxy substituent.

Ortho-Acylation Reactions on the Benzamide Ring System

The introduction of an acyl group at the ortho-position of the benzamide ring can be achieved through palladium-catalyzed C-H activation. acs.orgacs.org This method allows for the direct acylation of the aromatic ring, often using arylglyoxylic acids as the acyl source. acs.org The reaction proceeds via palladium insertion into the ortho C-H bond, directed by the amide group. acs.org This strategy has been successfully employed to synthesize various 2-acyl-N,N-diethylbenzamides. acs.orgacs.org The scope of this reaction includes a variety of substituted tertiary benzamides and arylglyoxylic acids, although ortho-substituted benzamides can be less reactive due to steric hindrance. acs.org

Structural Modifications of the Ethoxy Substituent

The ethoxy group on the this compound molecule can also be a site for chemical modification, although this is less commonly explored in the literature compared to ring functionalization. Potential modifications could involve ether cleavage to the corresponding phenol, which can then be re-alkylated or converted to other functional groups. However, specific examples of modifying the ethoxy group on this particular compound are not extensively documented. General reactions on similar aromatic ethers suggest that substitution reactions on the ethoxy group itself are possible. evitachem.com For instance, the ethoxy group could potentially be replaced with other alkoxy groups or other nucleophiles under specific reaction conditions.

Alterations and Substitutions of the N,N-Diethyl Amide Group

The N,N-diethyl amide group in this compound is a robust functional group, yet it can undergo several chemical transformations that alter or completely substitute the diethylamino moiety. These reactions are crucial for modifying the compound's properties or for synthesizing new derivatives. Key transformations include hydrolysis, reduction to an amine, N-dealkylation, and transamidation.

Hydrolysis to Carboxylic Acid

The amide bond in this compound can be cleaved through hydrolysis to yield 2-ethoxybenzoic acid and diethylamine. This reaction effectively reverses the most common synthesis of the parent amide. The hydrolysis can be catalyzed by either acid or base, though the conditions are typically harsh, reflecting the general stability of tertiary amides. vedantu.com

Under acidic conditions, the mechanism involves the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. This intermediate then collapses, expelling diethylamine and forming the corresponding carboxylic acid. vedantu.comcdnsciencepub.com

Basic hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting tetrahedral intermediate expels a diethylamide anion, which is then protonated by the solvent to give diethylamine, while the carboxylic acid is formed as its carboxylate salt. vedantu.com

Reduction to Amine

A complete reduction of the amide carbonyl group in this compound results in the formation of (2-ethoxyphenyl)-N,N-diethylmethanamine. This transformation converts the benzamide derivative into a benzylamine (B48309) derivative. Powerful reducing agents are required for this reaction, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. vedantu.comdoubtnut.comstackexchange.com The reaction is typically performed in an ether solvent. doubtnut.com The mechanism involves the hydride transfer from the LiAlH₄ to the carbonyl carbon, eventually leading to the cleavage of the carbon-oxygen double bond and its replacement with two carbon-hydrogen bonds. stackexchange.com Alternative methods, such as catalytic hydrosilylation, have also been developed for the reduction of tertiary amides to amines. diva-portal.org

N-Dealkylation

N-dealkylation refers to the removal of one or both ethyl groups from the nitrogen atom. This process can be synthetically useful for generating secondary or primary amides and is also a recognized metabolic pathway for many pharmaceutical compounds containing N,N-dialkylamino moieties. nih.govnih.govnih.gov

Mono-N-dealkylation : The removal of a single ethyl group from this compound would yield 2-ethoxy-N-ethylbenzamide. This transformation can be achieved through oxidative methods. mdpi.com Electrochemical methods, such as the Shono oxidation, and photocatalytic approaches have been successfully employed for the selective mono-dealkylation of N,N-diethylbenzamides. acs.orgresearchgate.netresearchgate.net In biological systems, this reaction is often mediated by cytochrome P450 enzymes, which hydroxylate the carbon alpha to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated amide and acetaldehyde. nih.gov

Di-N-dealkylation : Further dealkylation can lead to the formation of the primary amide, 2-ethoxybenzamide.

Transamidation

Transamidation is a process where the diethylamino group of this compound is exchanged for a different amine, providing a direct route to other amide derivatives from a common precursor. This method avoids the need to start from the corresponding carboxylic acid or acyl chloride. Various protocols have been developed for this transformation, including catalyst-free and metal-catalyzed methods. organic-chemistry.org

For instance, heating an N,N-disubstituted amide with a primary amine in the presence of a simple base like sodium tert-butoxide can facilitate the exchange under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org Other catalysts, such as L-proline or iron(III) salts, have also been shown to effectively promote the transamidation of tertiary amides with a broad range of primary and secondary amines. organic-chemistry.org These methods offer a versatile strategy for diversifying the amide functionality. amazonaws.comrsc.org

Table of Reaction Products

| Starting Material | Transformation | Reagent/Condition Example | Product |

| This compound | Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Ethoxybenzoic acid |

| This compound | Reduction to Amine | LiAlH₄ in ether | (2-Ethoxyphenyl)-N,N-diethylmethanamine |

| This compound | Mono-N-dealkylation | Photocatalysis, blue LEDs | 2-Ethoxy-N-ethylbenzamide |

| This compound | Transamidation | Benzylamine, NaOtBu | N-Benzyl-2-ethoxybenzamide |

Advanced Spectroscopic and Structural Characterization of 2 Ethoxy N,n Diethylbenzamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. For 2-Ethoxy-N,N-diethylbenzamide, ¹H and ¹³C NMR spectroscopy provide a complete picture of the molecular framework and offer insights into its dynamic conformational behavior.

The structure of this compound features distinct proton and carbon environments that can be assigned through chemical shifts, signal multiplicities, and coupling constants. Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to chemically non-equivalent ethyl groups at room temperature. This results in separate signals for the diastereotopic methylene (B1212753) protons and potentially different signals for the two methyl groups.

Variable-temperature NMR studies on analogous ortho-substituted N,N-diethylbenzamides have revealed complex dynamic processes. nih.gov For instance, in N,N-diethyl-o-toluamide, steric interactions between the ortho-substituent and the N-ethyl groups lead to a complex three-site exchange model, a phenomenon highly probable in this compound as well due to the presence of the ortho-ethoxy group. nih.gov This restricted rotation is a key feature in the conformational analysis, modulating the orientation of the diethylamide group relative to the benzoyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established data for N,N-diethylbenzamide, 2-ethoxybenzamide, and other substituted analogs.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (4H) | 7.0 - 7.8 | Multiplet (m) | 122 - 135 (Ar-CH), 155-158 (Ar-C-O) |

| O-CH₂ -CH₃ (2H) | 3.9 - 4.2 | Quartet (q) | 63 - 65 |

| N-CH₂ -CH₃ (4H) | 3.2 - 3.8 (broad, two signals) | Quartet (q) | 39 - 44 (two signals) |

| O-CH₂-CH₃ (3H) | 1.3 - 1.5 | Triplet (t) | 14 - 15 |

| N-CH₂-CH₃ (6H) | 1.0 - 1.3 (broad, two signals) | Triplet (t) | 12 - 14 (two signals) |

| Carbonyl (C =O) | - | - | 168 - 171 |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry is employed to determine the precise molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. The compound has a molecular formula of C₁₃H₁₉NO₂ and a molar mass of approximately 221.3 g/mol . chembk.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecular ion ([M]⁺˙) of this compound is expected to undergo characteristic fragmentation pathways typical for tertiary amides and aromatic ethers.

Key fragmentation processes include:

Alpha-Cleavage: The most prominent fragmentation for N,N-dialkylamides is the cleavage of the C-C bond alpha to the nitrogen atom. For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation at m/z 206. The most significant alpha-cleavage, however, is the cleavage adjacent to the nitrogen within the ethyl group, leading to the formation of the [M-CH₂CH₃]⁺ ion and a highly abundant iminium cation [CON(CH₂CH₃)₂]⁺ through cleavage of the bond connecting the carbonyl group to the aromatic ring. A characteristic base peak is often observed at m/z 100, corresponding to the [C(=O)N(CH₂CH₃)₂]⁺ fragment, or at m/z 72, corresponding to the [N(CH₂CH₃)₂]⁺ fragment.

Aromatic Ring Fragmentation: Cleavage can occur at the bond between the aromatic ring and the carbonyl group, leading to a 2-ethoxyphenyl cation at m/z 121.

Ether Linkage Cleavage: Fragmentation can also be initiated by cleavage within the ethoxy group, such as the loss of an ethylene (B1197577) molecule (C₂H₄) via a rearrangement, resulting in an ion corresponding to 2-hydroxy-N,N-diethylbenzamide.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion Structure | Fragmentation Pathway |

| 221 | [C₁₃H₁₉NO₂]⁺˙ | Molecular Ion |

| 206 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl from ethyl group) |

| 192 | [M - C₂H₅]⁺ | Alpha-cleavage (loss of ethyl radical) |

| 149 | [C₉H₁₁O₂]⁺ | Cleavage of C-N bond |

| 121 | [C₇H₇O₂]⁺ | Cleavage of Ar-C(O) bond |

| 100 | [C₅H₁₀NO]⁺ | Iminium ion from Ar-C(O) cleavage |

| 72 | [C₄H₁₀N]⁺ | Diethylamino cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Identification of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.govmt.com The resulting spectra provide a molecular fingerprint and allow for the identification of key functional groups within this compound. americanpharmaceuticalreview.com

The IR spectrum is dominated by vibrations that cause a change in the dipole moment, while the Raman spectrum highlights vibrations that cause a change in polarizability. mt.com For this compound, the key functional groups—amide, ether, and substituted benzene (B151609) ring—give rise to characteristic bands.

Amide Group: The most intense and characteristic absorption in the IR spectrum is the C=O stretching vibration (Amide I band), expected in the region of 1630-1670 cm⁻¹. The C-N stretching vibration is typically observed between 1400 and 1430 cm⁻¹.

Ethoxy Group: The asymmetric C-O-C stretching of the aryl-alkyl ether is expected to produce a strong band around 1220-1260 cm⁻¹, while the symmetric stretch appears near 1020-1075 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern (ortho-disubstituted), are expected in the 735-770 cm⁻¹ range.

Alkyl Groups: C-H stretching vibrations from the ethyl groups are observed in the 2850-2980 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Technique |

| C=O Stretch (Amide I) | Tertiary Amide | 1630 - 1670 | IR (Strong) |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |

| C-N Stretch | Tertiary Amide | 1400 - 1430 | IR |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1220 - 1260 | IR (Strong) |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1020 - 1075 | IR |

| C-H Bending (out-of-plane) | Ortho-disubstituted Ring | 735 - 770 | IR (Strong) |

| C-H Stretch | Alkyl (sp³) | 2850 - 2980 | IR, Raman |

| C-H Stretch | Aromatic (sp²) | 3000 - 3100 | IR, Raman |

While this compound itself lacks a hydrogen bond donor, its structural analog, 2-hydroxy-N,N-diethylbenzamide, is an excellent model for studying intramolecular hydrogen bonding. In many ortho-hydroxy benzamides, a strong intramolecular hydrogen bond forms between the phenolic hydroxyl group and the carbonyl oxygen of the amide. This interaction can be readily studied by IR and NMR spectroscopy.

However, research has shown that for 2-hydroxy-N,N-diethylbenzamide, the significant steric hindrance created by the two ethyl groups on the nitrogen atom disrupts this internal hydrogen bond. researchgate.net This steric effect weakens the electronic conjugation between the phenyl ring and the amide group, making the formation of intermolecular hydrogen bonds (e.g., between the hydroxyl group of one molecule and the carbonyl oxygen of another) more favorable, particularly in the solid state. researchgate.net

Spectroscopic evidence for this includes:

IR Spectroscopy: In a non-polar solvent, the presence of a sharp O-H stretching band around 3600 cm⁻¹ would indicate a free, non-bonded hydroxyl group, while a broad band at lower wavenumbers (e.g., 3200-3500 cm⁻¹) would signify intermolecular hydrogen bonding. The absence of a very broad band below 3200 cm⁻¹ would confirm the lack of a strong intramolecular hydrogen bond.

¹H NMR Spectroscopy: The chemical shift of the hydroxyl proton (OH) is highly sensitive to hydrogen bonding. A strong intramolecular bond would result in a significant downfield shift (δ > 10 ppm). In contrast, a hydroxyl proton involved in weaker intermolecular bonding or free in solution would appear further upfield, with its chemical shift being concentration-dependent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, yielding precise data on bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, data from closely related analogs can be used to infer its likely solid-state conformation.

For example, a cocrystal of the parent primary amide, 2-ethoxybenzamide, has been characterized. Analysis of such structures reveals key intermolecular interactions, such as hydrogen bonds and C-H···π interactions, that stabilize the crystal packing. In the case of this compound, which lacks N-H donors, the crystal packing would be governed by weaker van der Waals forces and potential C-H···O or C-H···π interactions. The conformation would likely be influenced by the steric repulsion between the ethoxy and diethylamide groups, forcing the amide plane to be twisted significantly out of the plane of the benzene ring.

Table 4: Representative Crystallographic Data for a 2-Ethoxybenzamide Analog Data from a related cocrystal of 2-ethoxybenzamide.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.2304 |

| b (Å) | 11.1780 |

| c (Å) | 11.3006 |

| α (°) | 107.146 |

| β (°) | 93.701 |

| γ (°) | 110.435 |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical science. The analog 2-benzoyl-N,N-diethylbenzamide has been the subject of detailed polymorphic studies, revealing a complex solid-state landscape. mdpi.com At least four distinct polymorphic forms (I, II, III, and IV) have been identified through recrystallization experiments using different solvents and thermal analysis. mdpi.comresearchgate.net

Form I: This was the first structurally characterized form, crystallizing in the chiral orthorhombic space group P2₁2₁2₁. mdpi.com

Forms II and III: These two new polymorphs were found to be monoclinic and crystallize in the same space group. mdpi.comresearchgate.net While they share similar unit cell dimensions and molecular conformations, they differ in their long-range crystal packing, making them non-isostructural. mdpi.com

Form IV: This form is observed upon heating Form II, indicating a phase transition from a monoclinic to an orthorhombic crystal system. mdpi.comresearchgate.net

The different polymorphs arise from the molecule's conformational flexibility, which is granted by its eight rotatable bonds. mdpi.com Significant differences in molecular conformation, particularly in the dihedral angles describing the orientation of the benzoyl and diethylamide groups, are observed between Form I and Forms II/III. mdpi.com These studies highlight how subtle changes in crystallization conditions can lead to vastly different solid-state structures, which in turn can influence the material's physical properties.

Table 5: Crystallographic Data for Polymorphs of 2-Benzoyl-N,N-diethylbenzamide Data from published research. mdpi.com

| Parameter | Form I | Form II | Form III |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/n | P2₁/n |

| a (Å) | 10.937 | 10.155 | 10.096 |

| b (Å) | 13.987 | 13.588 | 13.629 |

| c (Å) | 9.896 | 12.016 | 12.083 |

| β (°) | 90 | 109.28 | 108.38 |

Computational Chemistry and Molecular Modeling of 2 Ethoxy N,n Diethylbenzamide

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and semi-empirical methods like Austin Model 1 (AM1), are employed to elucidate the fundamental electronic properties of 2-Ethoxy-N,N-diethylbenzamide. scienceopen.compsu.edu These calculations allow for the prediction of molecular structure, stability, and reactivity by analyzing various electronic descriptors.

Research on N,N-diethyl-m-toluamide (DEET) and its analogs, including this compound, has utilized these methods to perform complete geometry optimization and conformational searches to identify the lowest energy conformers. bioone.orgnih.gov Such studies calculate key stereoelectronic properties that govern the molecule's behavior. These properties include atomic charges, dipole moments, molecular electrostatic potentials (MEPs), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

| Calculated Property | Description | Typical Method | Significance |

|---|---|---|---|

| Dipole Moment (Debye) | Measures the overall polarity of the molecule. | AM1, DFT | Influences solubility and long-range electrostatic interactions. psu.edu |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | AM1, DFT | Indicator of susceptibility to electrophilic attack. nih.gov |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | AM1, DFT | Indicator of susceptibility to nucleophilic attack. nih.gov |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution and predicts sites for electrophilic/nucleophilic attack. | AM1, DFT | Crucial for understanding non-covalent interactions and molecular recognition. bioone.org |

| Mulliken Atomic Charges | Provides the partial charge on each atom in the molecule. | DFT | Helps identify charged regions involved in electrostatic interactions. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—and its dynamic behavior in various environments.

Conformational analysis is critical for understanding how the molecule's shape influences its activity. core.ac.uk The rotation around the C(aryl)-C(amide) bond and the orientation of the N,N-diethyl groups are of particular interest. Studies on structurally related 2-hydroxy-N,N-diethylbenzamide have shown that steric effects from the ethyl groups significantly influence the molecule's preferred conformation and its ability to form certain intramolecular bonds. researchgate.net This steric hindrance can weaken the electronic coupling between the phenyl ring and the amide group. researchgate.net

An MD simulation of this compound would typically involve placing the molecule in a simulation box with a chosen solvent (e.g., water) and calculating the forces between atoms using a force field. The simulation then solves Newton's equations of motion, providing a trajectory of atomic positions and velocities over time. Analysis of this trajectory can identify the most stable conformers, the energy barriers between them, and how the molecule's structure fluctuates, which is essential for understanding its interaction with dynamic systems like receptor binding pockets. d-nb.info

| Parameter/Analysis | Description | Example | Purpose |

|---|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | GROMOS, AMBER, CHARMM | Defines the physics governing atomic interactions. |

| Simulation Time | The total time the molecular motion is simulated. | 100 ns | To ensure adequate sampling of conformational space. |

| Ensemble | The statistical mechanical ensemble (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) | To simulate realistic laboratory conditions. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | - | Assesses the stability and equilibration of the simulation. |

| Conformational Analysis | Clustering of simulation snapshots based on structural similarity. | - | To identify the most populated and energetically favorable conformations. researchgate.net |

Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein) to form a stable complex. researchgate.net This method is instrumental in predicting ligand-target interactions and understanding the structural basis of a compound's biological activity.

For example, studies on related benzamide derivatives have used molecular docking to analyze interactions with targets like trypanothione (B104310) reductase or cannabinoid receptors, identifying the crucial functional groups for binding. omicsonline.orgnih.gov Such analyses have confirmed the importance of the N,N-diethylbenzamide group for interaction with certain receptors. researchgate.netacs.org A docking study of this compound would similarly focus on how the ethoxy and diethylamide moieties fit into the binding pocket and contribute to binding affinity.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzamide Derivative | E. coli DNA Gyrase B | -5.5 | Asp73, Gly77, Thr165 |

| Benzamide Derivative | Trypanothione Reductase | -48.24 (Binding Score) | Not specified science.gov |

| Benzimidazole Derivative | CB2 Receptor | - (Ki = 0.42 µM) | Not specified nih.gov |

*Data shown are representative examples from studies on related benzamide or diethylbenzamide-containing compounds to illustrate typical docking results. researchgate.net

Mechanistic Investigations of Biological Activities Associated with 2 Ethoxy N,n Diethylbenzamide Scaffolds

Modulation of Cellular Pathways (e.g., Apoptosis Inhibition by Related Benzamide (B126) Structures)

Extensive searches of scientific literature and research databases did not yield any studies investigating the modulation of cellular pathways, including the inhibition of apoptosis, by 2-Ethoxy-N,N-diethylbenzamide or its closely related structures. The available research on this specific compound is primarily focused on its properties as an insect repellent.

While the broader class of benzamide derivatives has been studied for various biological activities, including the modulation of apoptosis in cancer cell lines, no such data is currently available for this compound. The mechanisms of action described for other benzamides, such as the induction of the mitochondrial apoptotic pathway, activation of caspases, and cell cycle arrest, have not been investigated in the context of this particular chemical structure.

Therefore, a detailed analysis of the modulation of cellular pathways by this compound, as it pertains to apoptosis or other related processes, cannot be provided at this time due to a lack of published research in this area.

Emerging Research Areas and Potential Applications of 2 Ethoxy N,n Diethylbenzamide in Academic Science

Application in Advanced Materials Science and Engineering

The unique chemical structure of 2-Ethoxy-N,N-diethylbenzamide, characterized by an aromatic ring, an amide group, and an ethoxy functional group, presents several avenues for its application in advanced materials science and engineering. The presence of the benzamide (B126) structure is particularly noteworthy, as poly(p-benzamide) is a known high-performance polymer. acs.orgtandfonline.com

One area of potential is in the development of novel polymers. The amide linkage in this compound could potentially participate in polymerization reactions, leading to the formation of new polyamides with tailored properties. The ethoxy and diethyl groups could influence the polymer's solubility, thermal stability, and mechanical characteristics. Research into the polymerization of aromatic para-amino acid ester derivatives has led to the synthesis of high molecular weight poly(p-benzamide)s, suggesting that derivatives like this compound could be valuable monomers or co-monomers. acs.org

Furthermore, the ability of the amide group and the oxygen atom of the ethoxy group to coordinate with metal ions suggests its potential use as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Substituted benzamides have been shown to act as ligands for various metal complexes, and this coordination capability could be exploited to create materials with interesting catalytic, magnetic, or electronic properties. nih.govresearchgate.net The N,N-diethylamide functional group is a strong Lewis base, allowing for tight coordination with Lewis acidic metal cations. nih.gov

Table 1: Potential Roles of this compound Functional Groups in Materials Science

| Functional Group | Potential Contribution to Material Properties |

| Benzamide Core | Can serve as a monomer for high-performance polyamides. |

| Ethoxy Group | May enhance solubility and modify thermal properties of resulting polymers. |

| N,N-diethylamide | Acts as a strong directing group in synthesis and a coordination site for metal ions. |

Integration in Chemical Sensing and Analytical Methodologies

The electrochemical and spectroscopic properties inherent to the benzamide structure, coupled with the specific functional groups of this compound, suggest its potential for integration into chemical sensing and analytical methodologies. The development of biosensors for benzoic acid derivatives has demonstrated the feasibility of using such molecules for detection purposes. frontiersin.org

The aromatic ring and carbonyl group of this compound can give rise to distinct signals in techniques such as UV-Vis and fluorescence spectroscopy. The binding of this molecule to a target analyte could induce a measurable change in its spectroscopic signature, forming the basis of a chemical sensor. The potential for this compound to act as a ligand for specific metal ions could be harnessed to develop selective sensors for those ions.

Moreover, the electrochemical properties of benzamide derivatives could be exploited in the design of electrochemical sensors. The oxidation or reduction of the molecule at an electrode surface could be modulated by the presence of a target analyte, providing a quantitative measure of its concentration. The synthesis of N,N-diethylbenzamides is often explored in the context of their utility in directed ortho-metalation reactions, a powerful tool in synthetic chemistry that relies on the electronic nature of the amide group. nih.gov This inherent electrochemical activity could be repurposed for sensing applications.

Table 2: Potential Sensing Mechanisms Involving this compound

| Sensing Modality | Potential Mechanism |

| Optical Sensing | Changes in fluorescence or absorbance upon binding to a target analyte. |

| Electrochemical Sensing | Modulation of redox potential upon interaction with a target analyte. |

| Mass-based Sensing | Utilization in quartz crystal microbalance (QCM) or surface acoustic wave (SAW) sensors. |

Interdisciplinary Research with Biological Systems Beyond Primary Identified Activities

Beyond its established role as an insect repellent, the chemical scaffold of this compound holds promise for interdisciplinary research into its interactions with a wider range of biological systems. Substituted benzamides are a well-established class of compounds with diverse pharmacological activities, including interactions with various receptors and enzymes. nih.govnih.govnih.gov

One avenue of investigation is the potential for this compound and its analogues to interact with specific biological targets. For instance, substituted benzamides have been shown to bind to dopamine (B1211576) receptors, and slight modifications to the benzamide structure can significantly alter binding affinity and selectivity. nih.gov The interaction of certain benzamides with benzodiazepine (B76468) binding sites has also been reported. nih.gov These findings suggest that this compound could serve as a lead compound for the development of novel therapeutic agents targeting the central nervous system.

Furthermore, the inhibitory effects of benzamide derivatives on various enzymes are another area of active research. nih.gov Investigating the potential of this compound to inhibit specific enzymes could uncover new therapeutic applications. The synthesis of novel benzamide derivatives with potential as cholinesterase inhibitors highlights the ongoing interest in this class of compounds for treating neurodegenerative diseases. nih.gov

The exploration of these broader biological activities could lead to the repurposing of this compound or the development of new derivatives with applications in medicine and biotechnology.

Conclusion and Future Perspectives in 2 Ethoxy N,n Diethylbenzamide Research

Identification of Unexplored Research Avenues and Gaps in Current Knowledge

Despite its recognized utility, research on 2-Ethoxy-N,N-diethylbenzamide has not been as exhaustive as that for its more famous counterpart, N,N-diethyl-m-toluamide (DEET). This disparity highlights several critical areas where knowledge is lacking.

A primary gap exists in the detailed understanding of its mechanism of action . While it is presumed to function as a spatial repellent by interfering with the olfactory receptors of insects, the specific receptors and neural pathways it modulates are not well-elucidated. Electrophysiological studies on insect olfactory neurons could provide direct evidence of its interaction with specific odorant receptors. Furthermore, the exact nature of this interaction—whether it acts as a receptor antagonist, an agonist, or an allosteric modulator—remains an open question.

The toxicological profile of this compound is another area requiring more comprehensive investigation. While some comparative studies with other benzamides exist, there is a need for more in-depth research into its metabolism, potential for bioaccumulation, and long-term effects on non-target organisms. In silico toxicological predictions could offer a preliminary assessment and guide further experimental studies.

Furthermore, the environmental fate and biodegradability of this compound are largely unexplored. Understanding its persistence in soil and water, as well as the nature of its degradation products, is crucial for a complete environmental risk assessment. The development of biodegradable insect repellents is a growing field, and knowledge of this compound's environmental behavior would be invaluable.

| Identified Research Gap | Key Unanswered Questions | Suggested Research Approach |

| Detailed Mechanism of Action | Which specific olfactory receptors does it target? What is the nature of the receptor-ligand interaction? | Electrophysiological studies (e.g., single-sensillum recording), computational docking, and functional imaging of insect olfactory centers. |

| Comprehensive Toxicological Profile | What are its primary metabolites in various organisms? Does it have the potential for bioaccumulation? What are its long-term ecotoxicological effects? | In vivo and in vitro metabolism studies, bioaccumulation assays, chronic toxicity testing on representative non-target species, and in silico toxicology modeling. |

| Environmental Fate and Biodegradation | What is its persistence in different environmental compartments? What are its primary degradation pathways and products? | Environmental simulation studies (soil, water), microbial degradation assays, and photochemical degradation experiments. |

Strategic Directions for Future Synthetic and Functional Exploration

Future research on this compound should not be limited to filling existing knowledge gaps but should also strategically explore its synthetic and functional potential.

From a synthetic chemistry perspective, the core structure of this compound offers a versatile scaffold for the development of novel analogs. A systematic structure-activity relationship (SAR) study could be undertaken by modifying key functional groups. For instance, altering the length and branching of the ethoxy group or the alkyl chains on the amide nitrogen could provide insights into the steric and electronic requirements for optimal repellent activity. The synthesis of a library of such analogs would be a critical step in this exploration.

In terms of functional exploration , the potential of this compound and its derivatives extends beyond insect repellency. These compounds could be developed as chemical probes to investigate the fundamental biology of insect olfaction. By designing and synthesizing fluorescently or radioactively labeled analogs, researchers could visualize and quantify their binding to olfactory receptors and odorant-binding proteins. This would provide a powerful tool for understanding the molecular basis of chemosensation in insects.

Furthermore, the exploration of other potential biological activities of this chemical class is warranted. The benzamide (B126) moiety is present in a wide range of biologically active molecules, and it is conceivable that this compound or its analogs may possess other, as yet undiscovered, pharmacological properties.

| Strategic Direction | Proposed Research Activities | Potential Outcomes |

| Synthetic Exploration | Synthesis and screening of a diverse library of this compound analogs with modifications to the ethoxy and diethylamide groups. | Identification of compounds with enhanced repellent activity, improved safety profiles, or novel biological functions. Elucidation of structure-activity relationships. |

| Functional Exploration | Development of labeled analogs (fluorescent, radioactive) for use as chemical probes. Screening for other biological activities beyond insect repellency. | Tools for studying insect olfaction and chemosensory pathways. Discovery of new pharmacological leads. |

Potential Contributions of this compound to Advancing Fundamental Chemical and Biological Understanding

The focused study of this compound has the potential to make significant contributions to both fundamental chemistry and biology.

In the field of chemical biology , a detailed understanding of how this molecule interacts with insect olfactory receptors can provide a model system for studying ligand-receptor interactions in a complex biological context. Comparing the binding modes and functional effects of this compound with other benzamide repellents can help to decipher the chemical "code" that governs insect behavior. This knowledge could inform the rational design of next-generation insect control agents.

From a biological perspective , research on this compound can advance our understanding of the evolution of chemosensory systems in insects. By studying its effects on a wide range of insect species, including both pests and beneficial insects, we can gain insights into the diversity and specificity of olfactory receptors across different evolutionary lineages. This comparative approach can help to answer fundamental questions about how insects perceive and respond to their chemical environment.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify ethoxy (-OCH₂CH₃) and diethylamide (-N(CH₂CH₃)₂) groups via characteristic shifts (e.g., δ 1.2–1.4 ppm for ethyl groups) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and ethoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.15) .

How do structural modifications to the ethoxy and diethylamide groups affect biological activity?

Q. Advanced

- Ethoxy Group : Replacing the ethoxy with bulkier alkoxy groups (e.g., isopropoxy) may enhance lipophilicity and CNS penetration, as seen in delta-opioid agonists like SNC80 derivatives .

- Diethylamide Group : Substituting with cyclic amines (e.g., piperazine) can alter receptor binding kinetics. For example, SNC86 (3-hydroxy derivative) showed reduced convulsive effects compared to SNC80 in rat models .

- Methodology : Perform SAR studies using in vitro assays (e.g., radioligand binding) and computational docking to predict affinity .

What safety precautions are necessary when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., SOCl₂) .

- Waste Disposal : Segregate organic waste and dispose via certified hazardous waste services .

What computational methods predict interactions with biological targets?

Q. Advanced

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for target binding .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., opioid receptors) to assess stability and binding free energies .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .

How can researchers assess compound stability under various storage conditions?

Q. Basic

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere .

- Light Sensitivity : Expose to UV light (300–400 nm) and monitor photodegradation using UV-Vis spectroscopy .

What strategies resolve contradictory data in pharmacological studies?

Q. Advanced

- Dose-Response Curves : Re-evaluate efficacy across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Model Organism Variability : Compare results across species (e.g., rats vs. mice) to account for metabolic differences .

- Batch Analysis : Verify compound purity across experimental replicates using LC-MS to rule out impurities as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.